3-[(4-methylpyridin-2-yl)oxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-methylpyridin-2-yl)oxy]benzoic acid is an organic compound with the molecular formula C13H11NO3 It is a derivative of benzoic acid where the hydrogen atom of the carboxyl group is replaced by a 4-methylpyridin-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methylpyridin-2-yl)oxy]benzoic acid typically involves the reaction of 4-methylpyridin-2-ol with 3-bromobenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial processes would likely incorporate continuous flow techniques and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-[(4-methylpyridin-2-yl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
3-[(4-methylpyridin-2-yl)oxy]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(4-methylpyridin-2-yl)oxy]benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-pyridinyl)oxy]benzoic acid
- 3-[(3-methylpyridin-4-yl)oxy]benzoic acid
- 4-[(3-methylpyridin-2-yl)oxy]benzoic acid
Uniqueness
3-[(4-methylpyridin-2-yl)oxy]benzoic acid is unique due to the presence of the 4-methylpyridin-2-yloxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various research and industrial applications.
Properties
CAS No. |
1280579-50-1 |
---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.2 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.